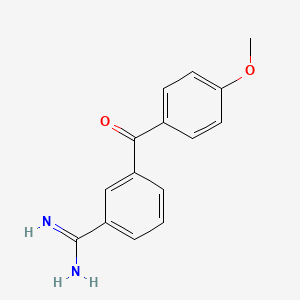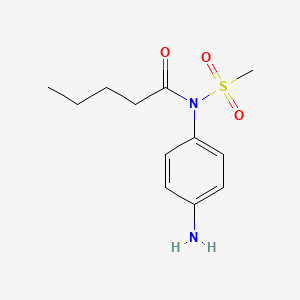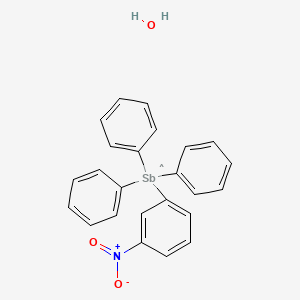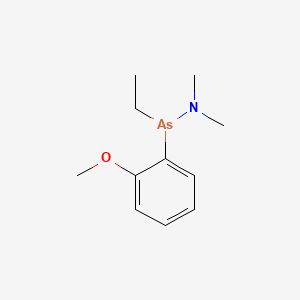![molecular formula C17H26IN B14593171 2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide CAS No. 61589-07-9](/img/structure/B14593171.png)
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide is a spiro compound characterized by a unique bicyclic structure where two rings are linked by a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen with Raney nickel are commonly used.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex spiro compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of biologically active compounds and as a scaffold in drug discovery.
Wirkmechanismus
The mechanism of action of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-diazaspiro[4.5]decane, 2-(phenylmethyl)-
- 2-oxa-2-azaspiro[4.5]decane
- 2-ethyl-2-methyl-2-azoniaspiro[4.5]decane iodide
Uniqueness
2-Azoniaspiro[45]decane, 2-methyl-2-(phenylmethyl)-, iodide is unique due to its specific structural features and the presence of the iodide ion
Eigenschaften
CAS-Nummer |
61589-07-9 |
|---|---|
Molekularformel |
C17H26IN |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
2-benzyl-2-methyl-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C17H26N.HI/c1-18(14-16-8-4-2-5-9-16)13-12-17(15-18)10-6-3-7-11-17;/h2,4-5,8-9H,3,6-7,10-15H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TXQPQVWQUWYPAT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC2(C1)CCCCC2)CC3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)

![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)



![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)



![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)

